2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0801967
InChI:
InChI=1S/C23H28N2O/c1-3-11-19(12-4-1)22-21-15-7-8-16-23(21,24-17-9-10-18-24)26-25(22)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2
SMILES:
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5
Molecular Formula:
C23H28N2O
Molecular Weight:
348.5 g/mol
2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
CAS No.:
Cat. No.: VC0801967
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 2,3-diphenyl-7a-pyrrolidin-1-yl-3,3a,4,5,6,7-hexahydro-1,2-benzoxazole |
| Standard InChI | InChI=1S/C23H28N2O/c1-3-11-19(12-4-1)22-21-15-7-8-16-23(21,24-17-9-10-18-24)26-25(22)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2 |
| Standard InChI Key | SQSXAQLOKCEYPF-UHFFFAOYSA-N |
| SMILES | C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 |
| Canonical SMILES | C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator